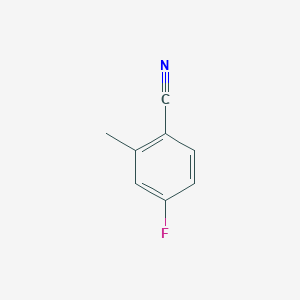

4-Fluoro-2-methylbenzonitrile

Descripción general

Descripción

4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position on the benzene ring. This compound appears as a white to light yellow crystalline powder and is used as an intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide. This method avoids the use of toxic and hazardous reagents, making it more commercially viable .

Industrial Production Methods: . This method is efficient and scalable, suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Various substituted benzonitriles.

Reduction: 4-Fluoro-2-methylbenzylamine.

Oxidation: 4-Fluoro-2-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Fluoro-2-methylbenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

- Trelagliptin : A dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type II diabetes. The compound facilitates the synthesis of trelagliptin succinate, enhancing its efficacy and bioavailability in clinical applications .

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives synthesized from this compound exhibit anti-inflammatory properties. For instance, studies involving novel 4'-fluoro-2'-hydroxychalcone derivatives have shown promising results in reducing inflammation markers in vitro .

Agricultural Chemicals

The compound is integral to formulating agrochemicals, including:

- Herbicides : It enhances crop protection by serving as a building block for herbicidal compounds.

- Insecticides : The unique chemical structure of this compound contributes to the development of effective insecticides that improve agricultural yield and pest management strategies .

Material Science

In material science, this compound is explored for creating advanced materials due to its unique properties:

- Polymers and Coatings : Its fluorinated structure imparts desirable characteristics such as chemical resistance and thermal stability, making it suitable for high-performance coatings and polymer formulations .

Organic Synthesis

Researchers utilize this compound as a building block in organic synthesis. Its role includes:

- Facilitating Complex Molecule Formation : The compound aids in constructing complex organic molecules with specific functionalities, enabling diverse synthetic pathways for drug discovery and development .

Biological Imaging

This compound is being investigated for its potential use in:

- Fluorescent Probes : Its properties make it suitable for developing fluorescent probes that can be used in biological imaging, providing insights into cellular processes and disease mechanisms .

Summary Table of Applications

| Application Area | Specific Uses | Notable Insights |

|---|---|---|

| Pharmaceutical Development | Intermediate for trelagliptin | Enhances efficacy for type II diabetes treatment |

| Agricultural Chemicals | Building block for herbicides and insecticides | Improves crop protection and yield |

| Material Science | Used in polymers and coatings | Imparts chemical resistance and thermal stability |

| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse synthetic pathways |

| Biological Imaging | Development of fluorescent probes | Insights into cellular processes |

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methylbenzonitrile largely depends on its application. For instance, in the synthesis of trelagliptin succinate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparación Con Compuestos Similares

- 2-Fluoro-4-methylbenzonitrile

- 4-Fluoro-2-chlorobenzonitrile

- 4-Fluoro-2-methylbenzoic acid

Comparison: 4-Fluoro-2-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

4-Fluoro-2-methylbenzonitrile (CAS Number: 147754-12-9) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of various pharmaceuticals, particularly as an intermediate for the antidiabetic drug trelagliptin. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The compound can be synthesized through various methods, prominently involving the reaction of 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol, yielding this compound with significant efficiency .

Pharmacological Applications

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- Potential Anticancer Activity :

- Role in Organic Light Emitting Diodes (OLEDs) :

Study on DPP-IV Inhibition

A notable study investigated the efficacy of trelagliptin, derived from this compound, in patients with type II diabetes. The results demonstrated significant reductions in HbA1c levels over a 24-week period compared to placebo groups, indicating robust antidiabetic activity attributed to its DPP-IV inhibitory mechanism .

Spectroscopic Analysis

The vibrational spectra of this compound have been analyzed using Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy. These studies provide insights into the molecular structure and confirm the presence of functional groups characteristic of nitriles and fluorinated compounds. The data support the assignment of vibrational modes essential for understanding its chemical behavior .

Propiedades

IUPAC Name |

4-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXUIUJKPOZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396948 | |

| Record name | 4-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147754-12-9 | |

| Record name | 4-Fluoro-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin Succinate, and what synthetic challenges are associated with its use?

A1: this compound serves as a key starting material in the multi-step synthesis of Trelagliptin Succinate. [, ] Specifically, it undergoes a bromination reaction to yield 2-bromomethyl-4-fluorobenzonitrile, which subsequently reacts with 6-chloro-3-methyluracil. [, ] This reaction sequence ultimately leads to the formation of the dihydropyrimidine core structure found in Trelagliptin.

Q2: Have any specific catalysts been identified that improve the synthesis of Trelagliptin Succinate using this compound?

A2: Yes, research indicates that adding catalysts like diethyl phosphite, dimethyl phosphite, or diphenyl phosphite during the reaction of 2-bromomethyl-4-fluorobenzonitrile (derived from this compound) with 6-chloro-3-methyluracil significantly enhances the process. [] These catalysts enable a higher yield of the desired product with increased purity, eliminating the need for isolating and purifying the intermediate 2-bromomethyl-4-fluorobenzonitrile. This streamlined approach is advantageous for industrial-scale production due to reduced cost and complexity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.